Chemical structure and properties of 3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one
Chemical structure and properties of 3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one
An In-Depth Technical Guide: 3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one
Abstract
This technical guide provides a comprehensive scientific overview of 3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one, a heterocyclic compound with significant potential in modern drug discovery. We will dissect its core chemical architecture, predict its physicochemical properties based on established principles, and outline robust methodologies for its synthesis and characterization. This document further explores its potential pharmacological profile, hypothesized mechanisms of action, and strategic applications in therapeutic development. The insights herein are tailored for researchers, medicinal chemists, and drug development professionals, aiming to bridge the gap between theoretical structure and practical application.
Introduction and Significance
3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a member of the pyrazinone family, a class of nitrogen-containing heterocycles recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The structure is characterized by a pyrazinone core substituted at the 3-position with a 3-(trifluoromethyl)phenyl moiety.
The strategic incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern drug design. This group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane permeability, and modulate its electronic properties to fine-tune binding interactions with target proteins.[1][2] While public domain literature on this specific molecule is limited, its constituent parts—the pyrazinone core and the trifluoromethylphenyl substituent—are well-documented in compounds investigated for a variety of diseases, including cancer, inflammation, and neurological disorders.[2][3] This guide synthesizes established chemical principles and data from analogous structures to provide a predictive yet scientifically grounded analysis of its potential.
Chemical Structure and Physicochemical Properties
The molecule's three-dimensional conformation, electronic distribution, and resulting physicochemical properties are dictated by the interplay between the planar pyrazinone ring and the substituted phenyl group. These properties are critical predictors of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).
-
IUPAC Name: 3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one
-
Molecular Formula: C₁₁H₇F₃N₂O
-
Molecular Weight: 256.18 g/mol
-
CAS Number: While a specific CAS Registry Number for this exact structure is not readily found in major public databases, structurally related compounds are well-documented.[4][5]
Table 1: Predicted Physicochemical Properties and Their Significance
| Property | Predicted Value | Rationale and Significance in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | This value suggests a favorable balance between hydrophilicity and lipophilicity, indicating good potential for oral absorption and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~58.5 Ų | A TPSA under 140 Ų is generally correlated with good cell permeability. This value suggests the molecule is likely to cross the blood-brain barrier. |
| Hydrogen Bond Donors | 1 (from the N-H group) | The single donor allows for specific, directional interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (two N atoms, one O atom) | Multiple acceptor sites provide opportunities for strong and varied binding to biological targets. |
| Aqueous Solubility (LogS) | ~ -3.5 | Predicts low to moderate aqueous solubility. Formulation strategies may be required for preclinical and clinical development. |
| pKa (most acidic) | ~9.0 - 10.0 | The N-H proton of the pyrazinone ring is weakly acidic, which can influence solubility and binding under physiological conditions. |
Synthesis and Characterization
A robust synthesis of 3-aryl-pyrazinones is crucial for enabling further study. A logical and field-proven approach involves the condensation of an aryl glyoxal derivative with an amino acid amide, followed by oxidative cyclization.
Proposed Synthetic Workflow
Caption: A plausible two-step, one-pot synthetic pathway to the target compound.
Detailed Experimental Protocol: Synthesis
-
Preparation of Glyoxal: To a stirred solution of 3'-(trifluoromethyl)acetophenone (1.0 eq) in aqueous dioxane, add selenium dioxide (1.1 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction and filter to remove selenium metal. The resulting filtrate containing 3-(trifluoromethyl)phenylglyoxal is used directly in the next step.
-
Condensation and Cyclization: To the filtrate from the previous step, add glycinamide hydrochloride (1.2 eq) and sodium bicarbonate (2.5 eq). Heat the mixture to 80-90 °C and stir vigorously, allowing air to bubble through the solution for 12-18 hours. This facilitates the oxidative aromatization to the pyrazinone ring.
-
Work-up and Purification: After cooling, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol for Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals in the aromatic region (δ 7.5-8.2 ppm) for the phenyl protons, a singlet for the pyrazinone C-H proton (δ ~8.5 ppm), and a broad singlet for the N-H proton (δ >12 ppm). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Carbon signals for the pyrazinone and phenyl rings. A characteristic quartet for the -CF₃ carbon (J ≈ 272 Hz) and a signal for the C-CF₃ carbon (J ≈ 30 Hz). |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | A sharp singlet around δ -61 ppm, characteristic of the -CF₃ group. |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated m/z for [M+H]⁺: 257.0587. Observed m/z should be within 5 ppm. |
| HPLC Purity Analysis | A single sharp peak with >95% purity on a reverse-phase column (e.g., C18) with a standard water/acetonitrile gradient. |
Potential Pharmacological Profile and Mechanism of Action
The pyrazinone scaffold is present in numerous kinase inhibitors. The trifluoromethylphenyl group is known to form favorable interactions, including halogen bonds and hydrophobic contacts, within the ATP-binding pocket of many kinases. Therefore, a primary hypothesis is that this compound functions as a kinase inhibitor.
Hypothesized Mechanism of Action: Kinase Inhibition
Caption: Hypothesized mechanism of competitive ATP binding for kinase inhibition.
Applications in Drug Discovery and Development
This molecule is an ideal candidate for inclusion in screening libraries and as a starting point for a lead optimization campaign. Its synthetic tractability allows for the systematic modification of both the pyrazinone core and the phenyl ring to probe structure-activity relationships (SAR).
Lead Optimization Workflow
Caption: A standard iterative workflow for lead optimization in drug discovery.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a self-validating system for assessing inhibitory activity against a target kinase.
-
Reagent Preparation:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM. Further dilute this series into the appropriate kinase assay buffer.
-
Kinase/Substrate Mix: Prepare a solution containing the target kinase and a GFP-tagged substrate peptide in assay buffer.
-
Antibody/ATP Mix: Prepare a solution containing a terbium-labeled anti-phosphopeptide antibody and ATP (at the Kₘ concentration for the kinase) in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a low-volume 384-well plate.
-
Add 5 µL of the Kinase/Substrate mix to all wells.
-
Incubate for 60 minutes at room temperature to allow for kinase reaction.
-
Add 10 µL of the Antibody/ATP mix to stop the reaction and initiate the detection process.
-
Incubate for another 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and read emissions at 495 nm (terbium) and 520 nm (GFP).
-
Calculate the emission ratio (520/495). The TR-FRET signal is inversely proportional to kinase activity.
-
Plot the emission ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Safety, Handling, and Storage
As a novel chemical entity, 3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one should be handled with appropriate care.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and dark place. For long-term storage, keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers recommend refrigerated storage for similar compounds.
Conclusion
3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a strategically designed molecule that combines the biologically privileged pyrazinone scaffold with the advantageous properties of the trifluoromethyl group. While empirical data on this specific compound is needed, this guide has established a strong theoretical and practical foundation for its investigation. Its predicted drug-like properties, synthetically accessible structure, and high potential for kinase inhibition make it a compelling candidate for further research and development in oncology, immunology, and other therapeutic areas. The protocols and workflows outlined here provide a clear and robust path for its synthesis, characterization, and biological evaluation.
References
-
Pharmaffiliates (n.d.). 3-(Trifluoromethyl)-2(1H)-pyrazinone. Retrieved March 7, 2026, from [Link]
-
PubChem (n.d.). 3-(1-Phenyl-1h-pyrazol-5-yl)-1-[3-(trifluoromethoxy)phenyl]pyridazin-4(1h)-one. Retrieved March 7, 2026, from [Link]
-
GSRS (n.d.). 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE. Retrieved March 7, 2026, from [Link]
-
Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
ResearchGate (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved March 7, 2026, from [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1191035-90-1|3-(Trifluoromethyl)pyrazin-2(1H)-one|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
